N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide
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Overview
Description
N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(THIOPHEN-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(THIOPHEN-2-YL)ACETAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thiadiazole ring.
Attachment of the Thiophene Group: The thiophene group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate thiophene derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(THIOPHEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiadiazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halides, nucleophiles, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole and thiophene derivatives.
Scientific Research Applications
N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(THIOPHEN-2-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.
Material Science: It is explored for use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its electronic properties.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(THIOPHEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide: A compound with similar thiadiazole and methoxyphenyl groups, studied for its anticancer properties.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with a methoxyphenyl group, used in the synthesis of dyes and pharmaceuticals.
Uniqueness
N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(THIOPHEN-2-YL)ACETAMIDE is unique due to its combination of the thiadiazole and thiophene rings, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C16H15N3O2S2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C16H15N3O2S2/c1-21-13-7-3-2-5-11(13)9-15-18-19-16(23-15)17-14(20)10-12-6-4-8-22-12/h2-8H,9-10H2,1H3,(H,17,19,20) |
InChI Key |
VFKIOGQKZXAIKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=NN=C(S2)NC(=O)CC3=CC=CS3 |
Origin of Product |
United States |
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